molecular formula C16H16N4O3 B4329510 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile

Cat. No. B4329510
M. Wt: 312.32 g/mol
InChI Key: XELIVLQQRBUFIH-UHFFFAOYSA-N
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Description

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile, also known as BANMN, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes involved in the pathogenesis of various diseases. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is its versatility in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile. One of the future directions is the study of the structure-activity relationship of this compound and its derivatives. This will help in the development of more potent and selective inhibitors of various enzymes involved in the pathogenesis of various diseases.
Another future direction is the study of the potential of this compound as a drug candidate for the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes. This will involve the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and eventually in clinical trials.
Lastly, the study of the potential of this compound as a building block for the synthesis of various compounds such as metal-organic frameworks and as a potential dye for solar cells is another future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound exhibits potent inhibitory activity against various enzymes involved in the pathogenesis of various diseases and exhibits anti-inflammatory and antioxidant properties. This compound is relatively easy to synthesize and purify, but its potential toxicity may limit its use in certain applications. There are several future directions for the study of this compound, which include the study of the structure-activity relationship, the study of its potential as a drug candidate, and the study of its potential as a building block for the synthesis of various compounds.

Scientific Research Applications

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential drug candidate for the treatment of various diseases such as cancer and diabetes.
In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of various compounds such as pyridine derivatives and heterocyclic compounds. This compound has also been studied for its potential as a catalyst in various reactions such as the Knoevenagel condensation reaction.
In material science, this compound has been studied for its potential as a precursor for the synthesis of various metal-organic frameworks and as a potential dye for solar cells.

properties

IUPAC Name

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-11-15(20(21)22)14(10-23-2)13(8-17)16(19-11)18-9-12-6-4-3-5-7-12/h3-7H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIVLQQRBUFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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